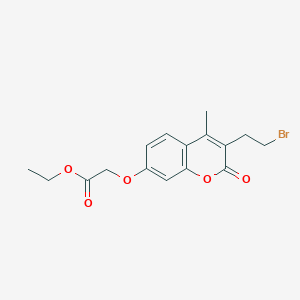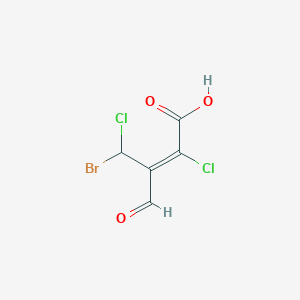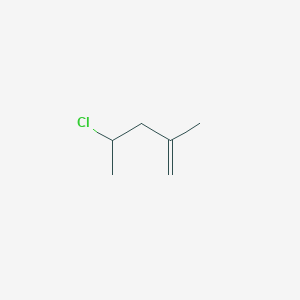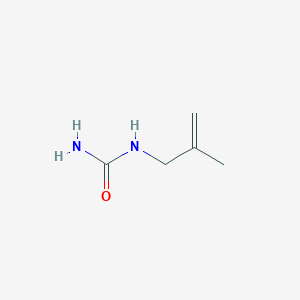
(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin is an organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as fluorescent dyes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin typically involves multiple steps:
Starting Material: The synthesis begins with 4-methyl-7-hydroxycoumarin.
Etherification: The hydroxyl group at the 7-position is etherified with ethyl chloroformate to introduce the carbethoxymethoxy group.
Bromination: The 2-position is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Techniques like recrystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin undergoes several types of chemical reactions:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The coumarin core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various alkyl or aryl derivatives depending on the nucleophile used.
Oxidation Products: Hydroxylated or carboxylated coumarins.
Reduction Products: Reduced coumarin derivatives with altered fluorescence properties.
科学研究应用
(2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in imaging studies.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific optical properties.
作用机制
The mechanism of action of (2-Bromoethyl)-4-methyl-7-(carbethoxymethoxy)coumarin involves its interaction with biological molecules:
Molecular Targets: It can interact with enzymes, altering their activity.
Pathways: The compound may affect cellular pathways related to oxidative stress and apoptosis.
相似化合物的比较
Similar Compounds
4-Methyl-7-hydroxycoumarin: Lacks the bromoethyl and carbethoxymethoxy groups, resulting in different reactivity and applications.
7-Ethoxy-4-methylcoumarin: Similar structure but with an ethoxy group instead of carbethoxymethoxy, affecting its solubility and biological activity.
Uniqueness
Functional Groups:
Applications: Its unique structure allows for diverse applications in various fields, from organic synthesis to biomedical research.
属性
IUPAC Name |
ethyl 2-[3-(2-bromoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO5/c1-3-20-15(18)9-21-11-4-5-12-10(2)13(6-7-17)16(19)22-14(12)8-11/h4-5,8H,3,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVQSMDFFNLBDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CCBr)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23982-52-7 |
Source


|
| Record name | 1-[benzyl(methyl)amino]propan-2-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)
![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)



